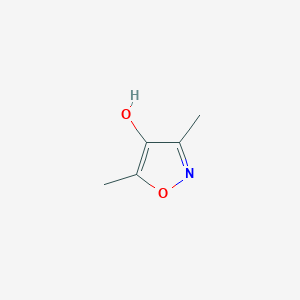

3,5-Dimethylisoxazol-4-ol

Overview

Description

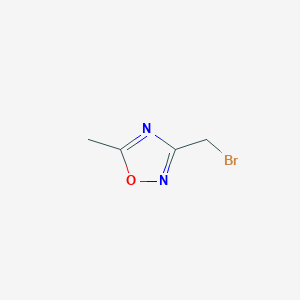

3,5-Dimethylisoxazol-4-ol is a compound with the molecular formula C5H7NO2 and a molecular weight of 113.12 . It is typically stored in a dry environment at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of isoxazoles, including 3,5-Dimethylisoxazol-4-ol, often involves metal-free synthetic routes . For instance, one method involves a (3 + 2) cycloaddition reaction . In a study, 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were synthesized to evaluate their inhibitory activities against BRD4 .Molecular Structure Analysis

The InChI code for 3,5-Dimethylisoxazol-4-ol is 1S/C5H7NO2/c1-3-5(7)4(2)8-6-3/h7H,1-2H3 . For a 3D model of the molecule, you can use a structural formula editor and 3D model viewer .Chemical Reactions Analysis

While specific chemical reactions involving 3,5-Dimethylisoxazol-4-ol are not mentioned in the search results, it’s worth noting that isoxazoles can participate in a variety of reactions due to their heterocyclic nature .Physical And Chemical Properties Analysis

3,5-Dimethylisoxazol-4-ol is a solid or liquid at room temperature .Scientific Research Applications

Medicinal Chemistry

3,5-Dimethylisoxazol-4-ol: is a valuable scaffold in medicinal chemistry due to its ability to engage in non-covalent interactions such as hydrogen bonding and π–π stacking. These properties make it a common pharmacophore in drug design, particularly for the synthesis of drugs with anti-inflammatory, antidepressant, and antibiotic properties .

Organic Synthesis

In organic synthesis, 3,5-Dimethylisoxazol-4-ol derivatives are synthesized through 1,3-dipolar cycloaddition reactions. These compounds serve as masked 1,3-dicarbonyl equivalents due to the easy cleavage of the N–O bond, providing a versatile tool for constructing complex molecular architectures .

Drug Design

The compound’s structure is utilized in the design of novel BRD4 inhibitors with anti-cancer activity. Its derivatives have shown potent inhibitory effects on BRD4, a protein implicated in various cancers, making it a promising lead for anti-cancer drug development .

Environmental Chemistry

3,5-Dimethylisoxazol-4-ol: plays a role in green chemistry, where its derivatives are synthesized using environmentally friendly methods. These solvent-free syntheses reduce hazardous waste production and are energy-efficient, contributing to sustainable chemical practices .

Materials Science

The compound’s derivatives are explored in materials science for their potential use in creating responsive hydrogels. These hydrogels can respond to environmental stimuli, making them useful in various applications, including sensors and actuators .

Analytical Chemistry

In analytical chemistry, 3,5-Dimethylisoxazol-4-ol and its derivatives can be used as standards or reagents in chromatographic techniques like HPLC to separate and quantify components in a mixture, aiding in the analysis of complex samples .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 3,5-Dimethylisoxazol-4-ol is the Bromodomain and Extra Terminal domain (BET) family . The BET family is a group of proteins that recognize acetylated lysine residues, acting as “readers” of the histone code . They play a crucial role in regulating gene expression and have been implicated in various diseases, including cancer .

Mode of Action

3,5-Dimethylisoxazol-4-ol interacts with its targets by acting as a potent inhibitor of the BET bromodomain family . The compound binds to the bromodomains, preventing them from recognizing acetylated lysine residues . This disrupts the normal function of the BET proteins, leading to changes in gene expression .

Pharmacokinetics

The compound is reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . . These properties suggest that 3,5-Dimethylisoxazol-4-ol may have good bioavailability.

Result of Action

The molecular and cellular effects of 3,5-Dimethylisoxazol-4-ol’s action are largely due to its inhibition of the BET family. By preventing these proteins from recognizing acetylated lysine residues, the compound disrupts their role in gene expression . This can lead to changes in various cellular processes, potentially including cell growth, inflammation, and apoptosis .

properties

IUPAC Name |

3,5-dimethyl-1,2-oxazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-5(7)4(2)8-6-3/h7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESPSRWVKAUXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethylisoxazol-4-ol | |

CAS RN |

13054-62-1 | |

| Record name | dimethyl-1,2-oxazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)

![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)

![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)

![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)

![6-bromo-1-tert-butyl-1H-benzo[d]imidazole](/img/structure/B1374956.png)